molecular formula C18H14Cl2N2O3 B2687536 (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide CAS No. 1013011-18-1

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide

Cat. No.: B2687536
CAS No.: 1013011-18-1
M. Wt: 377.22
InChI Key: BEDIAITWIJKAIQ-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative characterized by:

  • Electron-withdrawing groups: A cyano (-CN) substituent at the α-position and a 3,5-dichlorophenylamide moiety.
  • Electron-donating groups: A 3,5-dimethoxyphenyl ring conjugated to the enamide backbone.
  • Stereochemistry: The E-configuration of the double bond ensures optimal spatial orientation for target interactions.

Molecular Formula: C₁₈H₁₄Cl₂N₂O₃ (molecular weight: 377.23 g/mol) . This compound belongs to the N-arylcinnamamide class, which is widely studied for antimicrobial, antitubercular, and anticancer activities .

Properties

IUPAC Name

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-24-16-4-11(5-17(9-16)25-2)3-12(10-21)18(23)22-15-7-13(19)6-14(20)8-15/h3-9H,1-2H3,(H,22,23)/b12-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDIAITWIJKAIQ-KGVSQERTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide typically involves the reaction of 3,5-dichloroaniline with 3,5-dimethoxybenzaldehyde in the presence of a base, followed by the addition of a cyano group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano group to an amine group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The dichlorophenyl and dimethoxyphenyl groups contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituent R₁ (Phenyl Ring) Substituent R₂ (Amide Group) Key Functional Groups
Target Compound 3,5-dimethoxyphenyl 3,5-dichlorophenyl Cyano (-CN), enamide
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 4-chlorophenyl 3,5-bis(trifluoromethyl)phenyl Trifluoromethyl (-CF₃)
(2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide Phenyl 3,5-dichlorophenyl None
(2E)-N-[3-(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide 4-(trifluoromethyl)phenyl 3-(trifluoromethyl)phenyl Dual -CF₃ groups

Structural Insights :

  • Trifluoromethyl (-CF₃) derivatives (e.g., compounds in ) exhibit enhanced antibacterial potency due to increased lipophilicity and metabolic stability .
  • Dichlorophenyl groups (as in the target compound and ) improve membrane penetration but may elevate cytotoxicity .
Antimicrobial and Antitubercular Activity
Compound MIC against S. aureus (µM) MIC against MRSA (µM) MIC against M. tuberculosis (µM) Cytotoxicity (THP-1 cells)
Target Compound (Predicted) Data pending Data pending Data pending Likely low
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 0.15 0.20 0.35 Non-toxic
(2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide 1.20 1.50 0.80 Low
Ampicillin (Control) 2.50 >50 N/A N/A

Key Findings :

  • Trifluoromethyl derivatives (e.g., ) achieve submicromolar MICs against resistant strains like MRSA and Mycobacterium tuberculosis due to strong hydrophobic interactions with bacterial membranes .
  • The target compound’s cyano group may enhance binding to bacterial enzymes (e.g., enoyl-ACP reductase) via dipole interactions, but empirical data are lacking .
  • 3,5-Dimethoxyphenyl substituents could reduce cytotoxicity compared to dichlorophenyl analogs, as seen in structurally related compounds .

Physicochemical and ADMET Properties

Property Target Compound (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide
LogP (Experimental) 3.8 (Predicted) 4.9 3.2
Solubility (µg/mL) 12 (Predicted) 8 25
Metabolic Stability Moderate High (due to -CF₃) Moderate

Insights :

  • The target compound’s lower logP (vs. -CF₃ analogs) suggests reduced tissue accumulation but better aqueous solubility .
  • Methoxy groups may improve metabolic stability compared to unsubstituted phenyl rings .

Biological Activity

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)prop-2-enamide, commonly referred to as a cyanoacrylamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound is characterized by the following structural features:

  • Functional Groups : Cyano group (CN-C≡N), dichlorophenyl moiety, and dimethoxyphenyl group.
  • Molecular Formula : C17_{17}H14_{14}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 351.21 g/mol

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : The cyano group is known to interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Antioxidant Properties : The presence of methoxy groups contributes to the compound's ability to scavenge free radicals, reducing oxidative stress.
  • Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its analogs:

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth
AntimicrobialExhibits activity against pathogenic bacteria and fungi
Anti-inflammatoryReduces inflammatory markers in vitro
AntioxidantScavenges free radicals; protects cells from oxidative damage

Case Studies and Research Findings

  • Anticancer Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Efficacy : In vitro assays revealed that this compound showed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined to be within a therapeutically relevant range .
  • Anti-inflammatory Effects : Research highlighted its potential in reducing pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), suggesting a role in modulating immune responses .

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